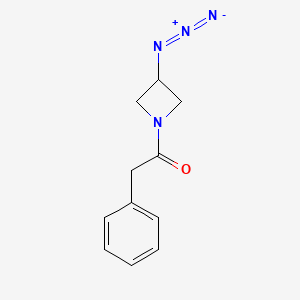

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one

Descripción general

Descripción

The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” is a related compound with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 and is a powder in physical form .

Molecular Structure Analysis

The related compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has a molecular weight of 164.63 . The exact molecular structure of “1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one” could not be found.

Physical and Chemical Properties Analysis

The related compound “1-(3-Aminoazetidin-1-yl)ethanone” has a molecular weight of 114.15, and a LogP of -0.18600 . It’s important to note that these properties may not be the same for “this compound”.

Aplicaciones Científicas De Investigación

Antibacterial Applications

- Novel Antibacterial Agents : A study highlighted the design of m-aminophenyl groups as novel N-1 substituents in quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The research indicated the importance of a specific structural arrangement for antibacterial efficacy, suggesting that similar strategies could be applied to other compound classes for enhanced activity (Kuramoto et al., 2003).

Anticancer Activity

- Anti-Bone Cancer Activity : Another study involved the synthesis of a heterocyclic compound designed from specific starting materials, demonstrating in vitro anticancer activities against human bone cancer cell lines. The approach illustrates how structural modifications in organic compounds can lead to significant biological activities, potentially opening avenues for the development of new cancer therapies (Lv et al., 2019).

Synthetic Methodologies

- Enantioselective Synthesis : Research on the enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential reactions highlights advanced synthetic strategies that can produce bioactive molecules efficiently. Such methodologies can be crucial for generating compounds with specific stereochemical configurations, which is often a key factor in their biological activities (Jha et al., 2010).

Neurotransmitter Reuptake Inhibitors

- Monoamine Uptake Inhibitors : The synthesis and evaluation of 2-aminopentanophenones as selective inhibitors of dopamine and norepinephrine transporters, with minimal effects on serotonin, were reported. This research is relevant to the development of treatments for conditions such as depression and cocaine abuse, demonstrating the therapeutic potential of manipulating neurotransmitter reuptake mechanisms (Meltzer et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .

Mode of Action

This compound interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, triggering a response. The activation of the histamine H3 receptor leads to various downstream effects, including the modulation of neurotransmitter release .

Biochemical Pathways

Upon activation of the histamine H3 receptor, this compound affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in various cellular processes, including the regulation of neurotransmitter release. The activation of the histamine H3 receptor can lead to a decrease in cAMP levels, which in turn modulates the release of neurotransmitters .

Pharmacokinetics

The compound has been described as having good metabolic stability , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. These include the modulation of neurotransmitter release, which can affect cognitive and sleep-wake functions .

Análisis Bioquímico

Biochemical Properties

1-(3-Aminoazetidin-1-yl)-5-phenylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for its role in modulating neurotransmitter release in the central nervous system. Additionally, it may interact with cytochrome P450 enzymes, affecting its metabolic stability .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, in vivo studies have demonstrated its impact on social recognition in mice, indicating its potential effects on cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at histamine H3 receptors, which are involved in regulating neurotransmitter release . This binding interaction leads to the modulation of cAMP levels, influencing various downstream signaling pathways. Additionally, it may exhibit weak activity on cytochrome P450 enzymes, affecting its metabolic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it maintains good metabolic stability, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vivo studies where it exhibited an amnesic effect at specific dosages .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it has been shown to modulate neurotransmitter release without significant adverse effects . At higher dosages, it may exhibit toxic effects, including potential impacts on cognitive functions . Threshold effects have been observed, indicating a dosage-dependent response in animal models .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with cytochrome P450 enzymes, which play a role in its metabolism . This interaction can affect metabolic flux and metabolite levels, influencing its overall biochemical activity. The compound’s metabolic stability is crucial for its sustained effects in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . This interaction can affect its localization and accumulation within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, particularly in modulating cellular processes and signaling pathways .

Propiedades

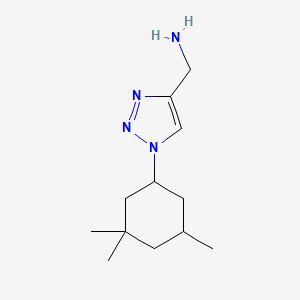

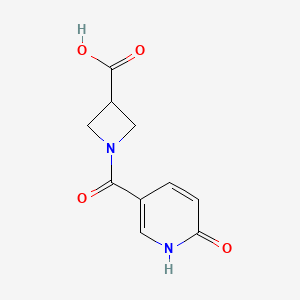

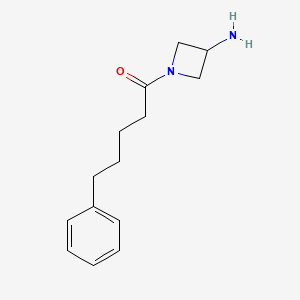

IUPAC Name |

1-(3-aminoazetidin-1-yl)-5-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-10-16(11-13)14(17)9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQGNBWNNUTUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.